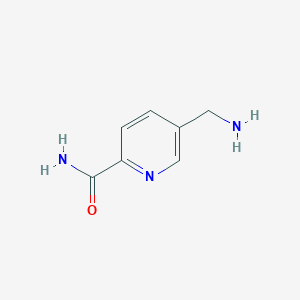

5-(Aminomethyl)pyridine-2-carboxamide

描述

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry and a fundamental building block in the pharmaceutical industry. enpress-publisher.comresearchgate.net Its presence is noted in numerous naturally occurring compounds and a vast array of synthetic drugs. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance the solubility and bioavailability of drug molecules. enpress-publisher.comresearchgate.net

The versatility of the pyridine ring allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of a compound. researchgate.net Pyridine derivatives have demonstrated a wide spectrum of biological activities, leading to their use as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. ekb.egnih.gov The ability to substitute various functional groups at different positions on the pyridine ring allows for the optimization of a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov

Overview of Carboxamide Motifs in Bioactive Compounds

The hydrogen bonding capabilities of the carboxamide group—with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor—are crucial for molecular recognition and binding to biological targets like enzymes and receptors. jocpr.comtandfonline.com This interaction is often pivotal for the mechanism of action of many pharmaceuticals. nih.gov The presence of the carboxamide moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com

Role of Aminomethyl Substitution in Modulating Biological Activity

The introduction of an aminomethyl group (–CH2NH2) to a bioactive scaffold is a strategic move in drug design aimed at modulating a compound's biological activity and physicochemical properties. This small, flexible, and basic group can introduce a positive charge at physiological pH, which can lead to new or enhanced interactions with biological targets, such as forming salt bridges with acidic amino acid residues in a protein's active site.

This modification can significantly impact a molecule's potency and selectivity. nih.gov Furthermore, the aminomethyl group can serve as a "bioisostere" for other functional groups, meaning it can replace another group with similar spatial and electronic characteristics to improve the drug-like properties of a compound, such as enhancing metabolic stability or altering solubility. nih.govwikipedia.org

Emerging Research Avenues for 5-(Aminomethyl)pyridine-2-carboxamide and its Derivatives

The specific structure of this compound combines the key features discussed above, making it and its derivatives attractive candidates for drug discovery programs. Research into pyridine carboxamide derivatives is active, with studies exploring their potential as inhibitors for various enzymes.

For instance, derivatives of pyridine-2-carboxamide have been investigated as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. nih.govacs.org In these studies, the pyridine-2-carboxamide core acts as a "hinge binder," forming crucial hydrogen bonds with the target enzyme. acs.org

Other research has explored pyridine carboxamide derivatives as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. mdpi.comresearchgate.net A study on novel pyridine carboxamides also identified compounds with significant antifungal activity, targeting the enzyme succinate (B1194679) dehydrogenase. jst.go.jpnih.gov

While direct research on this compound is still emerging, studies on closely related structures provide valuable insights. For example, a study on 5-(aminomethyl)pyridine-2-carboxaldehyde thiosemicarbazones, which shares a similar aminomethylpyridine core, demonstrated their synthesis and evaluation as potential antineoplastic agents through the inhibition of ribonucleotide reductase. nih.gov

Below is a table summarizing the inhibitory activities of some reported pyridine carboxamide derivatives against various biological targets, illustrating the potential of this chemical class.

| Compound Class | Target Enzyme | Representative Compound | IC₅₀ Value |

| Pyridine Carboxamide Derivatives | Urease | 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 µM mdpi.com |

| Pyridine Carboxamide Derivatives | Urease | Pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 µM mdpi.com |

| Pyridine Carboxamide Derivatives | Succinate Dehydrogenase (B. cinerea) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 5.6 mg/L (17.3 µM) jst.go.jp |

| 5-Alkylaminopyridine-2-carboxaldehyde Thiosemicarbazones | Ribonucleotide Reductase | 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 µM nih.gov |

| 5-Alkylaminopyridine-2-carboxaldehyde Thiosemicarbazones | Ribonucleotide Reductase | 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 µM nih.gov |

IC₅₀ is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that modifications to the pyridine carboxamide scaffold can lead to potent enzyme inhibitors across different therapeutic areas. The ongoing exploration of compounds like this compound and its analogues is a testament to the enduring importance of this structural motif in the quest for novel and effective medicines.

Structure

3D Structure

属性

IUPAC Name |

5-(aminomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,3,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWIQQOYKOABHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514534 | |

| Record name | 5-(Aminomethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182292-13-3 | |

| Record name | 5-(Aminomethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Aminomethyl Pyridine 2 Carboxamide and Its Analogues

Direct Synthesis Approaches for 5-(Aminomethyl)pyridine-2-carboxamide Core

The construction of the fundamental this compound structure can be achieved through several strategic pathways, primarily involving the sequential or convergent assembly of the carboxamide and aminomethyl functionalities onto a pyridine (B92270) ring.

Synthetic Routes from Precursor Pyridine Derivatives

The most common and efficient synthetic routes to this compound commence with appropriately substituted pyridine precursors. A key starting material in many synthetic schemes is 5-cyanopyridine-2-carboxylic acid . This precursor is advantageous as it already possesses the carbon framework for both the carboxamide and the future aminomethyl group at the desired positions.

Another viable precursor is a 5-methylpyridine derivative , such as 2-chloro-5-methylpyridine or 2-amino-5-methylpyridine. prepchem.comnih.govmasterorganicchemistry.com These routes, however, necessitate additional steps to introduce the carboxamide and convert the methyl group into an aminomethyl group, often via a halogenated intermediate.

The general synthetic strategies are outlined in the table below:

| Starting Material | Key Transformations | Advantages |

| 5-Cyanopyridine-2-carboxylic acid | Amide formation, Nitrile reduction | Convergent, fewer steps |

| 5-Methylpyridine derivatives | Carboxylation/Amidation, Halogenation, Amination | Readily available starting materials |

Strategies for Introducing the Aminomethyl Group

The introduction of the aminomethyl group at the 5-position of the pyridine ring is a crucial step in the synthesis. Several methodologies can be employed, with the choice often dictated by the nature of the starting material.

Reduction of a Nitrile Group: One of the most direct methods involves the catalytic hydrogenation of a 5-cyanopyridine derivative. This transformation is typically achieved using reducing agents such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. youtube.com The nitrile group is cleanly reduced to a primary amine, yielding the desired aminomethyl functionality. The use of Raney Nickel in the reduction of nitriles is a well-established and efficient method. mdpi.commdma.chwikipedia.orgsigmaaldrich.com

Reductive Amination of an Aldehyde: An alternative strategy involves the reductive amination of a 5-formylpyridine-2-carboxamide precursor. organic-chemistry.orgmdpi.comrsc.orgcuni.czmdpi.com This two-step, one-pot reaction typically involves the initial formation of an imine with an amine source (such as ammonia), followed by reduction with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride.

Nucleophilic Substitution of a Halomethyl Group: A 5-(halomethyl)pyridine-2-carboxamide can serve as an electrophile for the introduction of the amino group. This intermediate can be synthesized from a 5-methylpyridine precursor via radical halogenation. Subsequent reaction with an amine source, such as ammonia or a protected amine equivalent, affords the aminomethyl group.

A summary of these strategies is presented below:

| Method | Precursor | Reagents | Key Features |

| Nitrile Reduction | 5-Cyanopyridine derivative | Raney Ni, H₂ or Pd/C, H₂ | Direct, high-yielding |

| Reductive Amination | 5-Formylpyridine derivative | NH₃, NaBH₄ or NaBH₃CN | Mild conditions, versatile |

| Nucleophilic Substitution | 5-(Halomethyl)pyridine derivative | NH₃, or other amine source | Multi-step, useful for derivatization |

Methods for Amide Formation at the 2-Position

The formation of the carboxamide group at the 2-position of the pyridine ring is another pivotal step. This transformation is typically accomplished by activating the carboxylic acid of a pyridine-2-carboxylic acid precursor.

Via Acid Chlorides: A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting acid chloride is then treated with ammonia or an appropriate amine to form the desired carboxamide.

Using Coupling Reagents: A milder and often more efficient approach employs peptide coupling reagents to facilitate the direct amidation of the carboxylic acid. A variety of such reagents are available, including dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents activate the carboxylic acid in situ, allowing for its reaction with an amine under mild conditions. nih.gov

The following table summarizes common methods for amide formation:

| Method | Reagents | Advantages | Disadvantages |

| Acid Chloride Formation | SOCl₂, Oxalyl chloride | High reactivity | Harsh conditions, potential side reactions |

| Coupling Reagents | DCC, EDC, BOP, HATU | Mild conditions, high yields | Cost of reagents, removal of byproducts |

Derivatization Strategies for Pyridine-2-carboxamide Frameworks

Once the this compound core is synthesized, further functionalization can be achieved through derivatization of the aminomethyl moiety or the carboxamide nitrogen.

Alkylation and Acylation of the Aminomethyl Moiety

The primary amine of the aminomethyl group provides a versatile handle for introducing a wide range of substituents through alkylation and acylation reactions.

Alkylation: N-alkylation of the aminomethyl group can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common strategy to introduce alkyl groups. rsc.org Direct alkylation with alkyl halides can also be employed, though this may lead to over-alkylation.

Acylation: The aminomethyl group can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard amide bond forming reagents. researchgate.netmdpi.com This allows for the introduction of a diverse array of acyl groups, including aliphatic, aromatic, and heterocyclic moieties.

Modifications of the Carboxamide Nitrogen: N-substituted derivatives (e.g., 5-(Aminomethyl)-N-methylpyridine-2-carboxamide)

The synthesis of N-substituted derivatives of this compound can be accomplished by employing a primary or secondary amine instead of ammonia during the amide formation step. For example, the reaction of the activated pyridine-2-carboxylic acid precursor with methylamine would yield the N-methylcarboxamide derivative. This approach allows for the introduction of a wide variety of substituents on the carboxamide nitrogen, further expanding the chemical space of this scaffold. The synthesis of compounds like N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride demonstrates the feasibility of introducing functionalized N-substituents. prepchem.com

Substitution Patterns on the Pyridine Ring (e.g., 5-aminomethyl-4-aryl-pyridines)

The introduction of aryl substituents at the 4-position of the this compound scaffold has been a key area of investigation. A notable synthetic approach to achieve this substitution pattern involves a multi-step sequence starting from appropriately substituted pyridine precursors.

One documented synthesis of a 5-aminomethyl-4-aryl-pyridine derivative, specifically 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide , begins with a pyridine carboxylic acid. The synthesis can proceed through two similar pathways. In one approach, a 3-cyano-pyridine is subjected to a hydrogenation/tert-butyloxycarbonyl (Boc) protection sequence to yield the corresponding aminomethyl group. Subsequent amidation of the carboxylic acid at the 2-position using a coupling reagent like PyBOP, followed by the deprotection of the aminomethyl group with trifluoroacetic acid (TFA), affords the final product.

Introduction of Fused Ring Systems (e.g., Thienopyridine-2-carboxamides)

The fusion of a thiophene ring to the pyridine core of this compound analogues results in the formation of thieno[2,3-b]pyridine-2-carboxamides, a class of compounds with significant biological interest. The synthesis of these fused systems often involves the construction of the thiophene ring onto a pre-existing pyridine scaffold.

A general and effective method for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides starts from a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile. This starting material is reacted with an appropriate N-aryl-2-chloroacetamide in the presence of a base, such as aqueous potassium hydroxide, in a solvent like dimethylformamide (DMF). The reaction proceeds through an initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to construct the fused thiophene ring. This method allows for the preparation of a variety of N-aryl substituted thienopyridine-2-carboxamides in good yields.

General Procedures and Reaction Mechanisms

The synthesis of this compound and its analogues relies on a toolbox of fundamental organic reactions. These include condensation reactions to form the core heterocyclic structure or the carboxamide functionality, as well as oxidation and rearrangement pathways to introduce or modify functional groups. More advanced strategies such as phase transfer catalysis and multicomponent reactions offer efficient and versatile alternatives for the construction of these molecules.

Condensation Reactions

Condensation reactions are fundamental to the synthesis of pyridine-2-carboxamides. A primary method for forming the carboxamide linkage is the reaction of a pyridine-2-carboxylic acid derivative with an amine. To facilitate this reaction, the carboxylic acid is often activated. A common method involves the conversion of the carboxylic acid to an acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with the desired amine in the presence of a base to yield the corresponding pyridine-2-carboxamide.

Seven new pyridine dicarboxamide ligands have been synthesized through condensation reactions involving pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors researchgate.net. Symmetrical pyridine-2,6-dicarboxamides can be obtained through the condensation of the corresponding acyl chlorides with aromatic amides acsgcipr.org. Pyridine carboxamide derivatives can also be synthesized via the condensation reaction of a starting pyridine compound with an amine princeton.edu.

Oxidation and Rearrangement Pathways

Oxidation and rearrangement reactions are crucial for the functionalization of the pyridine ring and the introduction of the necessary substituents for the synthesis of this compound.

A potential synthetic route to the parent compound can be envisioned starting from 5-cyano-2-methylpyridine. The synthesis of a related compound, 5-(aminomethyl)pyridine-2-carboxaldehyde thiosemicarbazone, provides a relevant example of the transformations involved nih.gov. In this synthesis, the catalytic hydrogenation of 5-cyano-2-methylpyridine with Raney nickel leads to the formation of the corresponding aminomethylpyridine nih.gov.

To introduce the carboxamide functionality at the 2-position, a sequence of N-oxidation followed by rearrangement can be employed. N-oxidation of a pyridine derivative, followed by rearrangement with a reagent like acetic anhydride, can lead to the formation of an acetoxymethyl group at the 2-position nih.gov. Further oxidation and manipulation would then be required to form the carboxamide. This multi-step process highlights the utility of oxidation and rearrangement reactions in elaborating the pyridine scaffold nih.gov.

In the context of thienopyridine synthesis, oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been observed. This reaction, which can be non-catalyzed, proceeds via different mechanistic pathways depending on the solvent used, leading to the formation of novel polyheterocyclic structures. The proposed mechanism involves the reaction of the thienopyridine with an electrophilic chlorine species, leading to the formation of a resonance-stabilized cation and subsequent dimerization researchgate.net.

Phase Transfer Catalysis in Synthesis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). This is achieved through the use of a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports one of the reactants across the phase boundary to allow the reaction to occur.

While specific examples of PTC in the synthesis of this compound are not extensively documented, the principles of PTC can be applied to the synthesis of its analogues, particularly in N-alkylation reactions of the carboxamide or aminomethyl groups. The alkylation of benzamide and its derivatives has been successfully performed using phase transfer catalysis without a solvent, offering good selectivity and high yields researchgate.net. This methodology could potentially be adapted for the synthesis of N-substituted this compound analogues. The use of solid-liquid phase-transfer catalysis has also been reported for the Thorpe-Ziegler cyclization in the synthesis of ethyl 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylate umsl.edu.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. MCRs are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.

The construction of substituted pyridines, the core of the target molecule, is well-suited to MCR strategies. Various MCRs have been developed for the synthesis of polysubstituted pyridines from simple and readily available starting materials. These reactions often involve the condensation of carbonyl compounds, active methylene (B1212753) compounds, and an ammonia source. The specific substitution pattern of the resulting pyridine can be controlled by the choice of the starting materials.

While a specific MCR for the direct synthesis of this compound has not been reported, the pyridine core can be assembled using this approach, followed by functional group transformations to introduce the aminomethyl and carboxamide moieties. The development of MCRs for the synthesis of pyridine derivatives is an active area of research, driven by the demand for efficient and environmentally friendly synthetic methods nih.gov.

Advanced Spectroscopic and Structural Characterization of 5 Aminomethyl Pyridine 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR techniques, a comprehensive understanding of the connectivity and spatial arrangement of atoms within 5-(Aminomethyl)pyridine-2-carboxamide and its derivatives can be achieved.

¹H NMR Spectral Analysis of Diagnostic Protons

The ¹H NMR spectrum of a molecule provides valuable information about the chemical environment of each proton. For derivatives of pyridine-2-carboxamide, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, pyridine-2-carboxamide, the proton signals in a DMSO-d6 solution appear at specific chemical shifts: δ 8.89 (d, J = 4.5 Hz), 8.22 (d, J = 8.1 Hz), 8.43 (d, J = 0.8 Hz), and 7.81 (t, J = 7.4 Hz). The broad signals for the amide protons (-CONH₂) are observed at δ 8.5 and 8.1. These values can serve as a reference for interpreting the spectra of substituted derivatives like this compound.

In the case of this compound derivatives, the aminomethyl protons (-CH₂NH₂) would be expected to appear as a singlet or a multiplet, depending on the solvent and pH, typically in the range of 3.5-4.5 ppm. The protons of the pyridine ring would show a substitution pattern consistent with a 2,5-disubstituted pyridine.

Table 1: Representative ¹H NMR Spectral Data for Pyridine-2-Carboxamide Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.9 | d | ~4.5 |

| H-3 (Pyridine) | ~8.2 | d | ~8.1 |

| H-4 (Pyridine) | ~8.4 | d | ~0.8 |

| H-5 (Pyridine) | ~7.8 | t | ~7.4 |

| -CONH₂ | ~8.5, ~8.1 | br s | - |

| -CH₂NH₂ | 3.5-4.5 | s or m | - |

Note: Data is based on known values for related structures and expected shifts for the specified derivative. Actual values may vary based on solvent and specific derivative.

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal. For pyridine derivatives, the carbon atoms of the ring typically resonate in the aromatic region (120-160 ppm). The carbonyl carbon of the carboxamide group is characteristically found further downfield, often above 160 ppm.

For this compound, the carbon of the aminomethyl group (-CH₂NH₂) would be expected in the aliphatic region, generally between 40-50 ppm. The specific chemical shifts of the pyridine ring carbons would be influenced by the positions of the carboxamide and aminomethyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridine) | ~150-155 |

| C-3 (Pyridine) | ~120-125 |

| C-4 (Pyridine) | ~135-140 |

| C-5 (Pyridine) | ~130-135 |

| C-6 (Pyridine) | ~145-150 |

| C=O (Carboxamide) | >165 |

| -CH₂NH₂ | ~40-50 |

Note: These are predicted values based on substituent effects on the pyridine ring.

Two-Dimensional NMR Techniques (e.g., 2D NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of protons within a molecule. In the context of this compound derivatives, 2D NOESY can reveal through-space correlations between the protons of the aminomethyl group and the adjacent pyridine ring protons, as well as between the amide protons and nearby protons. This information is critical for confirming the conformation of the molecule in solution. For example, a NOESY cross-peak between a proton on the aminomethyl group and the H-4 or H-6 proton of the pyridine ring would provide evidence for a specific spatial arrangement.

Diastereotopic Proton Analysis in Chiral Derivatives

When a chiral center is introduced into a derivative of this compound, for instance, by substitution on the aminomethyl group, the methylene (B1212753) protons (-CH₂-) can become diastereotopic. This means that even though they are attached to the same carbon atom, they are chemically non-equivalent and will exhibit distinct chemical shifts in the ¹H NMR spectrum. They may also show coupling to each other (geminal coupling). The analysis of these diastereotopic protons can provide valuable information about the stereochemistry and conformational preferences of the chiral derivative.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amine, amide, and pyridine functionalities.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Amine) | 3300-3500 | Stretching vibrations (symmetric and asymmetric) |

| N-H (Amide) | 3100-3300 | Stretching vibrations |

| C-H (Aromatic) | 3000-3100 | Stretching vibrations |

| C=O (Amide I) | 1650-1690 | Carbonyl stretching |

| N-H (Amide II) | 1580-1650 | N-H bending and C-N stretching |

| C=C, C=N (Pyridine) | 1400-1600 | Ring stretching vibrations |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion.

For this compound (C₇H₉N₃O), the expected exact mass would be approximately 151.0746 g/mol . The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxamide group, the aminomethyl group, or cleavage of the pyridine ring, providing further confirmation of the structure. Common fragmentation pathways could include the loss of NH₃, CO, or CH₂NH₂.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related pyridine-2-carboxamide derivatives provides significant insight into the expected solid-state structure, intermolecular interactions, and conformational properties of the molecule. Studies on analogous compounds reveal the fundamental principles governing their crystal architecture.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of this compound derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The presence of both hydrogen-bond donors (the amine -NH2 and amide -NH2 groups) and acceptors (the amide carbonyl oxygen and the pyridine ring nitrogen) allows for the formation of robust supramolecular assemblies.

In related pyridine-carboxamide structures, molecules are frequently linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. rsc.orgnih.gov For instance, in crystals of N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen bonds link molecules to form extensive two-dimensional networks or one-dimensional chains. nih.gov Similarly, studies on pyridine-2,6-dicarboxamides show that amide groups are critical in forming hydrogen bond networks, with donor-acceptor distances for N-H···O interactions typically ranging from 2.9 Å to 3.1 Å. rsc.org

Table 1: Representative Intermolecular Interactions in Pyridine-Carboxamide Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Amide N-H | Amide O=C | 2.9 - 3.1 | rsc.org |

| Hydrogen Bond | Amide N-H | Pyridine N | ~3.1 | nih.gov |

| Hydrogen Bond | Amine N-H | Amide O=C | ~3.0 - 3.1 | rsc.org |

Dihedral Angles and Conformational Insights

The conformation of pyridine-2-carboxamide derivatives is largely defined by the dihedral angles between the pyridine ring and its substituents. The key torsion angle is that between the plane of the pyridine ring and the plane of the carboxamide group.

In many reported structures of related compounds, the molecule adopts a nearly planar conformation. For example, the crystal structure of N-(4-methoxyphenyl)picolinamide is almost completely planar, with a dihedral angle of just 14.25° between the pyridine and adjacent benzene (B151609) rings. nih.gov The torsion angle N1—C5—C6—N2, which describes the twist of the carboxamide group relative to the pyridine ring, was found to be only 3.1° in this molecule, indicating a high degree of planarity stabilized by intramolecular hydrogen bonds. nih.gov

However, significant deviations from planarity can occur. In a series of pyridine-2,6-dicarboxamides, conformations were classified as planar, semi-skew, or skew based on the relevant dihedral angles. rsc.org Steric hindrance from substituents can force the carboxamide groups out of the plane of the pyridine ring. nih.gov For this compound, it is expected that the carboxamide group would be largely coplanar with the pyridine ring to maximize π-conjugation, though crystal packing forces could induce minor twisting. The conformation of the aminomethyl group (-CH2NH2) is more flexible, with rotation possible around the C-C and C-N single bonds to optimize intermolecular hydrogen bonding.

Table 2: Selected Torsion and Dihedral Angles in Related Pyridine-Carboxamide Structures

| Compound | Torsion/Dihedral Angle | Angle (°) | Conformation | Reference |

|---|---|---|---|---|

| N-(4-Methoxyphenyl)picolinamide | N(pyridine)-C-C(carbonyl)-N(amide) | 3.1 | Nearly Planar | nih.gov |

| N-(4-Methoxyphenyl)picolinamide | Pyridine Ring vs. Benzene Ring | 14.25 | Nearly Planar | nih.gov |

| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Pyridine Ring vs. Pyridine Ring | 5.2 | Nearly Planar | nih.gov |

Stereochemistry and Enantiomeric Pair Characterization

Stereochemistry is a critical aspect of molecular structure. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomeric pairs and will crystallize in a centrosymmetric or non-chiral space group.

However, X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov Should a chiral derivative of this compound be synthesized (for example, by substitution at the aminomethyl carbon), single-crystal X-ray diffraction would be the definitive technique to characterize its stereochemistry. The analysis of a single crystal of a chiral compound allows for the determination of its absolute structure, confirming whether it is the (R) or (S) enantiomer. In cases where a racemic mixture crystallizes, the technique can distinguish between a racemic compound (both enantiomers in the same unit cell) and a conglomerate (a physical mixture of separate enantiopure crystals).

Biological Activities and Mechanistic Investigations of 5 Aminomethyl Pyridine 2 Carboxamide and Its Analogues

Enzyme Inhibition Studies

The therapeutic potential of chemical compounds is often rooted in their ability to selectively modulate the activity of specific enzymes. This section details the inhibitory effects of 5-(Aminomethyl)pyridine-2-carboxamide and its structural analogues on two distinct enzymes: Dipeptidyl Peptidase-4 (DPP-4), a key target in type 2 diabetes management, and Ribonucleotide Reductase (CDP reductase), an important enzyme in DNA synthesis.

DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. A series of novel 5-aminomethyl-pyridines has been investigated as potential DPP-4 inhibitors. nih.gov

Research into a series of 5-aminomethyl-4-aryl-pyridine-2-carboxamide analogues has identified compounds with potent DPP-4 inhibitory activity, with IC50 values in the nanomolar range. nih.gov A key aspect of developing DPP-4 inhibitors is ensuring selectivity over other closely related peptidases, such as Dipeptidyl Peptidase-8 (DPP-8), to minimize potential off-target effects.

Systematic optimization of a screening hit led to the identification of several potent and selective inhibitors. For instance, the compound 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated high potency with an IC50 of 10 nM for DPP-4. nih.gov Crucially, this compound exhibited excellent selectivity, with an IC50 of 6600 nM for DPP-8, representing a 660-fold selectivity for DPP-4 over DPP-8. nih.gov Another potent analogue, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid methylamide , showed an IC50 of 11 nM for DPP-4 and 28,000 nM for DPP-8, indicating an even greater selectivity of over 2500-fold. nih.gov The inhibitory potencies of these novel compounds are comparable to established DPP-4 inhibitors like Vildagliptin and Sitagliptin. nih.gov

Table 1: DPP-4 and DPP-8 Inhibition by this compound Analogues

| Compound Name | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |

|---|---|---|---|

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid amide | 28 | 70,000 | >2500 |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid methylamide | 11 | 28,000 | >2545 |

While in vitro studies have demonstrated the potent and selective DPP-4 inhibitory activity of this compound analogues, detailed preclinical efficacy data from animal models of type 2 diabetes for this specific class of compounds were not available in the reviewed scientific literature. Such studies, often involving oral glucose tolerance tests (OGTT) in rodent models, are a critical step in evaluating the potential of these inhibitors to improve glucose homeostasis in a physiological setting. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the molecular interactions crucial for the DPP-4 inhibitory activity of the 5-aminomethyl-pyridine scaffold. The presence and position of the primary amine and the amide groups on the pyridine (B92270) ring are considered critical for the inhibitory activity. nih.gov The aminomethyl group is an essential element, as analogues lacking this feature were found to be inactive. nih.gov This suggests a key hydrogen bonding interaction between the amine group and specific amino acid residues within the DPP-4 active site. nih.gov

Further affinity is gained through aromatic-aromatic interactions between the biaryl system of the inhibitors and the phenyl rings of aromatic residues exposed to the ligand-binding site of DPP-4. nih.gov The substitution pattern on the aryl ring at the 4-position of the pyridine core proved to be a key factor in increasing both potency and selectivity. nih.gov Additionally, the introduction of a cyano group on the amide side chain was found to significantly enhance inhibitor activity, a phenomenon attributed to its interaction with the catalytic serine residue in the DPP-4 active site. nih.gov

Ribonucleotide Reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in DNA synthesis. mdpi.com As such, it is a well-established target for anticancer drugs. nih.gov

Analogues of 5-aminomethyl-pyridine-2-carboxamide have been investigated for their ability to inhibit ribonucleotide reductase. A study on a series of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) demonstrated that these compounds inhibit ribonucleotide reductase activity. nih.gov Among the compounds tested, 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone , a structural analogue of the core pyridine-2-carboxamide scaffold, was shown to be an active inhibitor of the enzyme. nih.gov Its activity was found to be slightly less than that of the 3-amino substituted analogues. nih.gov These compounds were shown to inhibit the incorporation of [3H]thymidine into DNA, consistent with an inhibition of DNA replication, without affecting the incorporation of [3H]uridine into RNA. nih.gov This mechanism of action points to a pronounced decrease in the formation of deoxyribonucleotides from their ribonucleotide precursors. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid methylamide |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid amide |

| Vildagliptin |

| Sitagliptin |

Ribonucleotide Reductase (CDP reductase) Inhibition

Antineoplastic Activity in L1210 Leukemia-bearing Mice (preclinical)

While direct studies on this compound were not identified, research on structurally similar pyridine-2-carboxaldehyde thiosemicarbazone analogues has demonstrated significant antineoplastic activity in preclinical models of L1210 leukemia in mice. nih.govscispace.com These studies highlight the potential of the pyridine-2-carboxamide scaffold as a basis for developing anticancer agents.

In one study, various substituted pyridine-2-carboxaldehyde thiosemicarbazones were synthesized and evaluated. The most active compounds, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone , showed remarkable efficacy. nih.gov They produced a significant increase in the lifespan of mice with L1210 leukemia, with T/C (Treated vs. Control) percentages of 246% and 255%, respectively. Furthermore, these compounds led to 40% long-term (60-day) survivors, indicating a potent antileukemic effect. nih.gov The closely related pyridine-2-carboxaldehyde thiocarbohydrazone also consistently and significantly increased the life span of mice with L1210 leukemia. scispace.com

These findings underscore the importance of the pyridine core structure in exerting antileukemic effects and suggest a high degree of structural specificity, as positional isomers of pyridine-2-carboxaldehyde thiosemicarbazone were found to be devoid of similar activity. scispace.com

Table 1: Antineoplastic Activity of Pyridine-2-carboxaldehyde Analogues in L1210 Leukemia

| Compound | T/C (%) | Long-Term Survivors (60-day) |

|---|---|---|

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | 246 | 40% |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 255 | 40% |

Acetylcholinesterase (AChE) and Proto-oncogene Tyrosine-protein Kinase (Src) Inhibition

Computational, or in silico, studies are instrumental in predicting the interaction of molecules with biological targets, thereby guiding drug discovery. Molecular docking and dynamic studies have been performed on various pyridine amide and carbamate (B1207046) derivatives to understand their binding modes with acetylcholinesterase (AChE). mdpi.comnih.gov These computational approaches have successfully predicted that pyridine-based compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual-binding prediction is consistent with a mixed-type inhibition mechanism observed in subsequent in vitro assays.

In silico predictions also extend to pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For several pyridine derivatives, these studies have predicted favorable profiles, such as the potential to cross the blood-brain barrier (BBB) and low cytotoxicity, which are crucial characteristics for drugs targeting neurodegenerative diseases like Alzheimer's. mdpi.comnih.govnih.gov While specific in silico studies targeting the interaction of this compound with Proto-oncogene Tyrosine-protein Kinase (Src) were not prominent in the reviewed literature, the broader pyridine kinase inhibitor class is well-established, suggesting this is a viable area for future computational investigation.

Following in silico predictions, in vitro enzymatic assays are performed to quantify the inhibitory activity of compounds. Numerous studies have confirmed the anticholinesterase potential of pyridine carboxamide analogues. mdpi.comnih.gov

In one study, a series of pyridine derivatives with carbamic and amidic functionalities were synthesized and tested against both human AChE (hAChE) and butyrylcholinesterase (hBChE). A carbamate analogue, compound 8 , emerged as a highly potent hAChE inhibitor with an IC50 value of 0.153 µM. nih.gov Another study on pyridine amide derivatives found that while their inhibitory potency against AChE was reduced compared to corresponding amine analogues, their activity towards BChE was often preserved or enhanced, leading to more selective BChE inhibitors. For instance, pyridine amide 12 showed 81% inhibition of equine BChE (eqBChE) at a concentration of 9 µM. mdpi.com Another pyridine carbamate, compound 18 , demonstrated an IC50 of 454 nM against eqBChE. mdpi.com

These results confirm that the pyridine carboxamide scaffold is a versatile backbone for developing potent and, in some cases, selective cholinesterase inhibitors.

Table 2: In vitro Anticholinesterase Activity of Selected Pyridine Analogues

| Compound ID | Enzyme | IC50 | % Inhibition (at 9 µM) |

|---|---|---|---|

| Carbamate 8 | hAChE | 0.153 µM | - |

| Amide 12 | eqBChE | - | 81% |

| Carbamate 18 | eqBChE | 454 nM | - |

Glucokinase (GK) Activation

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. While specific data for this compound is not available, related pyridine-based molecules have been investigated as GK activators.

A series of novel symmetric molecules featuring two pyridoxine (B80251) moieties connected by sulfur-containing linkers were synthesized and tested for their ability to activate GK in vitro. Two of the most active compounds demonstrated enzyme activation rates of approximately 150% and 130% at a concentration of 100 µM, which were comparable to the reference GK activator PF-04937319 (~154%). researchgate.net The half-maximal effective concentrations (EC50) for these leading compounds were 18.6 µM and 33.4 µM. researchgate.net These findings indicate that pyridine-containing structures can effectively function as allosteric activators of glucokinase, presenting a promising avenue for the development of new antidiabetic agents.

Glycogen (B147801) Phosphorylase (GP) Inhibition

Glycogen phosphorylase (GP) catalyzes the breakdown of glycogen and is a target for managing type 2 diabetes and ischemic injuries. The inhibition of GP by pyridine-containing compounds has been explored in several studies.

For example, a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide was identified as a potent inhibitor of brain-type glycogen phosphorylase (PYGB) with an IC50 of 90.27 nM. nih.gov This compound was shown to exert a protective effect against hypoxia/reoxygenation injury in mouse astrocytes by targeting PYGB. nih.gov Other research has focused on dihydropyridine (B1217469) derivatives, whose metabolites have been shown to suppress hepatic glycogenolysis through both allosteric inhibition and by promoting the dephosphorylation (inactivation) of phosphorylase a. nih.gov These studies, while not on the exact subject compound, demonstrate the potential of related chemical structures to act as effective inhibitors of glycogen phosphorylase, which is a key enzyme in glucose homeostasis. mdpi.com

Antimicrobial Activities

The antimicrobial potential of pyridine-2-carboxamide analogues has been investigated against a variety of pathogens. Research has particularly focused on their efficacy against bacteria and the malaria-causing parasite, Plasmodium falciparum.

A notable area of research has been the incorporation of the pyridine-2-carboxamide moiety into conjugates of existing antibiotics, such as Linezolid, to enhance their antibacterial spectrum and potency. Linezolid is a crucial antibiotic for treating infections caused by Gram-positive bacteria.

Several studies have demonstrated that pyridine-2-carboxamide analogues exhibit significant activity against Gram-positive bacteria, including clinically important species like Staphylococcus aureus and Bacillus subtilis. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research into novel 2-aminopyridine (B139424) derivatives has shown promising results. For instance, certain synthesized compounds have displayed high activity against both S. aureus and B. subtilis, with MIC values as low as 0.039 µg/mL nih.gov. In other studies, pyridine derivatives have shown good antibacterial activity against B. subtilis and S. aureus, comparable to the standard antibiotic Amikacin nih.gov. Specifically, some nicotinic acid benzylidene hydrazide derivatives, which are isomers of picolinic acid derivatives, were most active against strains of S. aureus and B. subtilis nih.gov.

The following table summarizes the MIC values for selected pyridine-carboxamide analogues against these Gram-positive strains from various studies.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Aminopyridine derivative (Compound 2c) | S. aureus | 0.039 | nih.gov |

| 2-Aminopyridine derivative (Compound 2c) | B. subtilis | 0.039 | nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus | Active (specific values vary) | nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | B. subtilis | Active (specific values vary) | nih.gov |

| Pyridonethiol (Compound 89b/c) | B. subtilis | 0.12 | mdpi.com |

The nature and position of substituents on the pyridine ring and the carboxamide nitrogen play a critical role in modulating the antibacterial activity of these analogues. The polarity of these substituents can influence the compound's solubility, membrane permeability, and interaction with the bacterial target.

For instance, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are related to Linezolid, revealed that the introduction of a fluorine atom significantly enhances antibacterial activity nih.gov. It is speculated that the electron-withdrawing nature of fluorine reduces the electron cloud density of the pyridine ring, which may improve the drug's binding to its target or enhance its ability to penetrate the bacterial biofilm nih.gov.

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Pyridine-2-carboxamide analogues have emerged as a promising class of compounds in this area.

A number of pyridine carboxamide and thiocarboxamide analogues have been evaluated for their ability to inhibit the in vitro growth of the intraerythrocytic stage of P. falciparum. These assays determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit parasite growth by 50%.

In one study, a series of twenty-two amides and thioamides with pyridine cores were assessed for their antiplasmodial activity. One particular thiopicolinamide was found to have submicromolar activity with an IC50 value of 142 nM and was equally effective against both chloroquine-sensitive and -resistant strains of the parasite nih.govnih.gov. Another study on quinoline-4-carboxamide derivatives, which share the carboxamide feature, identified compounds with potent in vivo efficacy in a mouse model, with ED90 values below 1 mg/kg acs.orglshtm.ac.uk.

The table below presents the in vitro antimalarial activity of selected pyridine-carboxamide and related analogues.

| Compound Type | Parasite Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Thiopicolinamide (Compound 13i) | P. falciparum | 0.142 | nih.govnih.gov |

| Quinoline thiocarboxamide (Compound 13c) | P. falciparum | 61 | nih.gov |

| Naphthyl thiocarboxamide (Compound 13b) | P. falciparum | 23 | nih.gov |

| Pyridine derivative (Compound 2g) | P. falciparum (RKL9) | 0.0402 | acs.org |

Promising candidates from in vitro studies are often advanced to in vivo testing in murine models of malaria to assess their efficacy in a living organism. These preclinical models, which typically use rodent-infecting Plasmodium species like P. berghei, are crucial for evaluating a compound's potential as a drug candidate researchgate.netnih.gov.

For example, certain pyridine derivatives have been shown to significantly inhibit parasite multiplication in P. berghei-infected mice. At a dose of 50 µmol/kg, some compounds demonstrated up to 91% inhibition of parasite growth acs.org. Similarly, quinoline-4-carboxamide derivatives have shown excellent oral efficacy in the P. berghei mouse model, with ED90 values below 1 mg/kg when administered over four days acs.orglshtm.ac.uk. These studies underscore the potential of the broader class of pyridine- and quinoline-carboxamides as scaffolds for the development of new, effective antimalarial treatments.

Antimalarial Activity (Preclinical)

Modulation of G Protein-Coupled Receptors (GPCRs)

Extensive searches of scientific literature did not yield specific information on the direct activity of this compound as a modulator of G Protein-Coupled Receptors. However, the broader chemical scaffold of pyridine carboxamide is a recognized pharmacophore in the development of allosteric modulators for various GPCRs, including the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the M4 muscarinic acetylcholine (B1216132) receptor. Research in this area has focused on derivatives and analogues that incorporate the pyridine carboxamide core to achieve desired potency, selectivity, and pharmacokinetic properties.

Metabotropic Glutamate Receptor 5 (mGluR5) Allosteric Modulation

While no direct studies on this compound for mGluR5 modulation were identified, related pyridine-based structures have been explored as both positive and negative allosteric modulators of this receptor.

Discovery of Positive Allosteric Modulators (PAMs) and Negative Allosteric Modulators (NAMs)

The discovery of allosteric modulators for mGluR5 has revealed significant chemical and functional diversity. Various screening efforts have identified multiple chemical scaffolds that can act as either PAMs, which enhance the receptor's response to the endogenous ligand glutamate, or NAMs, which reduce it. For instance, the optimization of a high-throughput screening hit led to the development of N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide (VU0360172), a selective mGluR5 PAM. This compound, which features a nicotinamide (B372718) (pyridine-3-carboxamide) core, demonstrates the utility of the pyridine carboxamide scaffold in achieving positive allosteric modulation.

Conversely, other modifications to pyridine-based scaffolds have yielded potent NAMs. The exploration of structure-activity relationships (SAR) within different series has shown that small structural changes can lead to a switch in pharmacological activity, transforming a compound from a PAM to a NAM.

Molecular Switches in Pharmacology

A fascinating aspect of mGluR5 allosteric modulator development is the concept of "molecular switches," where minor structural modifications to a core scaffold can dramatically alter the pharmacological profile of a compound, converting it from a PAM to a NAM, or vice-versa. Studies on scaffolds related to pyridine carboxamides have demonstrated this phenomenon. For example, within a series of 5-(phenylethynyl)pyrimidine (B1621677) analogues, which share structural similarities with pyridines, substitutions on the distal phenyl ring were found to produce compounds with a range of activities from partial antagonism to full negative allosteric modulation, and even positive allosteric modulation. This highlights the sensitive nature of the allosteric binding pocket and the potential for fine-tuning the pharmacological effects of these molecules.

Preclinical In vivo Efficacy in Behavioral Models

Analogues based on pyridine and related heterocyclic carboxamide scaffolds have shown efficacy in various preclinical models of central nervous system disorders. For example, the mGluR5 PAM, VU0360172, produced a dose-dependent reversal of amphetamine-induced hyperlocomotion, a rodent model predictive of antipsychotic activity. Similarly, selective mGluR5 NAMs have demonstrated anxiolytic-like activity in rodent models of anxiety. These findings underscore the therapeutic potential of modulating mGluR5 and the role of pyridine carboxamide-like structures in developing clinically relevant compounds.

M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulation (PAM)

The 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold, which is structurally related to this compound, has served as a foundational core for the development of potent and selective M4 muscarinic acetylcholine receptor PAMs. These compounds represent a promising therapeutic approach for treating the symptoms of schizophrenia.

Initial efforts in this area led to the discovery of compounds with a significant species bias, being more potent at the human M4 receptor than the rat receptor. Subsequent medicinal chemistry efforts focused on modifying the thieno[2,3-b]pyridine-2-carboxamide (B1404352) core to overcome this limitation. This led to the development of ML253, a next-generation M4 PAM with nanomolar potency at both human and rat M4 receptors and excellent selectivity over other muscarinic receptor subtypes. ML253 demonstrated efficacy in a preclinical model of schizophrenia by reducing amphetamine-induced hyperlocomotion in rats. Further optimization of related scaffolds has continued to yield M4 PAMs with improved pharmacokinetic properties and in vivo efficacy.

Below is an interactive data table summarizing the activity of a representative M4 PAM, ML253, which is based on the related 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold.

| Compound | Target | Activity (EC₅₀) | Fold Shift (Human) | Fold Shift (Rat) | In Vivo Model | Effect |

| ML253 | hM4 | 56 nM | 106 | 50 | Amphetamine-induced hyperlocomotion | Significant reduction |

| ML253 | rM4 | 176 nM | 106 | 50 | Amphetamine-induced hyperlocomotion | Significant reduction |

Structure Activity Relationship Sar Studies of 5 Aminomethyl Pyridine 2 Carboxamide Derivatives

Impact of Aminomethyl Moiety Position and Functionality

The positioning and functionality of the aminomethyl group on the pyridine-2-carboxamide scaffold are critical determinants of biological activity. SAR studies have highlighted the significance of both the distance of the primary amino group from the amide functionality and its specific location on the pyridine (B92270) ring.

Role of Primary Amino Group Distance to Amide Functionality

The spatial separation between the primary amino group and the carboxamide is a crucial factor for the biological activity of these derivatives. Research has demonstrated that altering this distance can lead to a significant loss of inhibitory activity. For instance, moving the amide group from the α-position (as in 5-aminomethyl-pyridines) to the β-position (creating 3-aminomethyl-pyridines) results in a notable decrease in potency.

Importance of Aminomethyl Position on Pyridine Ring (α vs. β)

The substitution pattern of the aminomethyl moiety on the pyridine ring is a key discovery in defining the potency and selectivity of this class of compounds. Derivatives with the aminomethyl group in the β-position relative to the ring nitrogen (e.g., 5-aminomethyl-pyridines) have shown significantly higher inhibitory activity compared to their regioisomers where the aminomethyl group is in the α-position. Specifically, 5-aminomethyl-pyridine derivatives have exhibited IC50 values below 50 μM, whereas the α-position analogues had IC50 values exceeding this threshold.

Influence of Pyridine Ring Substitutions

Substitutions on the pyridine ring of 5-(aminomethyl)pyridine-2-carboxamide derivatives play a pivotal role in modulating their biological effects. The nature and position of these substituents, ranging from simple aryl groups to more complex hydrophobic and electronically active moieties, can significantly impact the compound's potency and selectivity.

Effects of Aryl Substitution

The introduction of an aryl substituent on the pyridine ring has been a key area of investigation in the SAR of these compounds. The presence and nature of this aryl group can profoundly influence the inhibitory activity. For example, halogen substitutions on the aryl ring have been shown to be important for potency.

Modulation by Hydrophobic and Electron-Withdrawing/Donating Groups

The electronic properties of substituents on the pyridine ring are critical in determining the biological activity of pyridine carboxamide derivatives. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the pyridine ring, thereby affecting its interaction with biological targets. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of different electron-withdrawing and electron-donating substituents on the phenyl ring significantly affected their inhibitory activity. The electronic influence of substituents on the pyridine ring itself has been systematically studied in other pyridine-based systems, revealing that electron-donating groups can increase the electron density around a coordinated metal center, which can be a proxy for understanding potential interactions with biological macromolecules. researchgate.net The presence of groups such as -OMe, -OH, and -NH2 has been found to enhance the antiproliferative activity of pyridine derivatives, whereas halogen atoms or bulky groups tended to decrease activity. researchgate.net

Role of Carboxamide Modifications

Modifications to the carboxamide group of this compound derivatives represent another avenue for optimizing their biological activity. While less extensively studied in the specific context of the this compound scaffold, research on related pyridine carboxamides provides valuable insights into the potential impact of such modifications.

Alterations to the amide nitrogen, for example, can have a significant effect. In a study of related pyridine carboxamides, the presence of a proton on the amide group was found to be crucial for certain reaction mechanisms, suggesting that N-substitution could dramatically alter the chemical properties and, by extension, the biological activity of the molecule. mdpi.com For instance, the substitution of a primary amide with a methyl group led to a significant improvement in potency in a series of 5-aminomethyl-pyridines. Furthermore, the synthesis of various N-substituted carboxamide derivatives of related heterocyclic systems has been a common strategy to explore and optimize biological activity.

Interactive Table of Compound Data

Below is a summary of the inhibitory activities of selected this compound derivatives and related compounds.

| Compound ID | Aminomethyl Position | Pyridine Ring Substitutions | Carboxamide Modification | IC50 (µM) |

| 4a-e | β (5-position) | Halogenated aryl | Primary amide | < 50 |

| 4f | β (5-position) | Non-halogenated aryl | Primary amide | > 50 |

| 5a-d | α (3-position) | Various aryl | Primary amide | > 50 |

| 4e-1 | β (5-position) | 2,4-dichloro-phenyl, 6-methyl | Primary amide | - |

| 4e-2 | β (5-position) | 2,4-dichloro-phenyl, 6-methyl | N-methyl amide | - |

N-Substituent Effects on Biological Activity

Research into analogues of pyridine-2-carboxaldehyde thiosemicarbazone, a closely related scaffold, has shown that small alkyl substitutions on the 5-amino group significantly impact activity. Specifically, derivatives with 5-(methylamino), 5-(ethylamino), and 5-(allylamino) groups were found to be the most potent inhibitors of ribonucleotide reductase. nih.gov This suggests that small, sterically unobtrusive groups on the aminomethyl nitrogen are favorable for this particular biological target.

In a different context, studies on 5-aminomethyl-pyridines as dipeptidyl peptidase IV (DPP-4) inhibitors revealed the importance of the substituent on the amide nitrogen. Optimization of a screening hit led to the discovery that a cyanomethyl-amide derivative, specifically 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, exhibited high potency and excellent selectivity for DPP-4 over the related peptidase DPP-8. nih.gov This highlights that the N-substituent on the carboxamide is a critical determinant of both potency and selectivity. nih.gov The essential role of hydrogen bonding between the amine groups in these ligands and amino acid residues in the target enzyme has been noted as a key interaction. nih.gov

| Parent Scaffold Moiety | N-Substituent | Target/Activity Noted | Reference |

|---|---|---|---|

| 5-(amino)pyridine-2-carboxaldehyde thiosemicarbazone | -CH₃ (methyl) on 5-amino group | Potent inhibitor of ribonucleotide reductase | nih.gov |

| 5-(amino)pyridine-2-carboxaldehyde thiosemicarbazone | -CH₂CH₃ (ethyl) on 5-amino group | Potent inhibitor of ribonucleotide reductase | nih.gov |

| 5-(amino)pyridine-2-carboxaldehyde thiosemicarbazone | -CH₂CH=CH₂ (allyl) on 5-amino group | Potent inhibitor of ribonucleotide reductase | nih.gov |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxamide | -CH₂CN (cyanomethyl) on amide nitrogen | High potency and selectivity for DPP-4 inhibition | nih.gov |

Variations in Amide Linker Structure

The amide linker in this compound is a crucial structural element that dictates the spatial relationship between the pyridine ring and the aminomethyl group. Variations in this linker, including its composition and position, have significant consequences for biological activity.

The conversion of the carboxamide group (-C(=O)NH-) to a carbothioamide (-C(=S)NH-) has been explored in the development of urease inhibitors. This modification led to the identification of potent inhibitors, with 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide showing significant activity. mdpi.com This indicates that the electronic properties and hydrogen-bonding capacity of the linker are key to its interaction with the target enzyme.

Furthermore, the relative positioning of the aminomethyl group and the amide functionality is of great importance. In studies of DPP-4 inhibitors, it was demonstrated that the specific arrangement in 5-aminomethyl-pyridines, where the amide is at the 2-position, is critical. Moving the amide group from the α-position (2-position) to the β-position (creating 3-aminomethyl-pyridines) results in a loss of inhibitory activity. nih.gov This underscores the rigid conformational requirements for effective binding, suggesting that the distance and orientation between the key interacting moieties are finely tuned.

| Structural Variation | Resulting Compound Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| Replacement of carboxamide (-C(=O)NH-) with carbothioamide (-C(=S)NH-) | Pyridine carbothioamide | Potent urease inhibition observed | mdpi.com |

| Positional Isomerism: Moving the amide group from the 2-position to the 3-position | 3-aminomethyl-pyridine carboxamide | Loss of DPP-4 inhibitory activity | nih.gov |

Conformational Preferences and their Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to bind to a biological target. For derivatives of this compound, specific conformational preferences are required for activity, often involving a relatively rigid structure that correctly orients key functional groups.

The importance of molecular conformation is strongly implied by the observation that the distance between the primary amino group and the amide functionality is critical for DPP-4 inhibition. nih.gov This suggests that only a specific range of conformations allows the molecule to fit within the enzyme's active site and form the necessary hydrogen bonds and other interactions.

Studies on related pyridine carboxamides have shown that the pyridine ring and the amide moiety can be coplanar. mdpi.com This planarity, potentially stabilized by intramolecular hydrogen bonds, can restrict the molecule's conformational flexibility. Such pre-organization can be energetically favorable for binding, as less of an entropic penalty is paid upon interaction with the receptor. The presence of intramolecular hydrogen bonds can stabilize a specific "bioactive" conformation, increasing the compound's affinity for its target.

Stereochemistry and its Significance for Eutomer Identification

While the parent compound this compound is achiral, the introduction of substituents during SAR studies often creates chiral centers, resulting in stereoisomers (enantiomers or diastereomers). These stereoisomers can have vastly different biological activities, and identifying the more potent isomer, known as the eutomer, is a critical step in drug development.

This principle was demonstrated in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) based on a related pyrimidine-4-carboxamide (B1289416) scaffold. The introduction of chiral substituents at three different positions was explored to optimize potency. A key discovery was the conformational restriction achieved by replacing an N-methylphenethylamine group with (S)-3-phenylpiperidine, which increased inhibitory potency threefold. researchgate.net A subsequent modification, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine, further increased the activity by tenfold. researchgate.net In both instances, the (S)-stereoisomer was identified as the eutomer, demonstrating the profound impact of stereochemistry on the molecule's ability to interact with its target. This highlights that when chiral centers are introduced into the this compound scaffold, a rigorous evaluation of each stereoisomer is necessary to identify the eutomer and maximize therapeutic potential.

| Modification | Chiral Substituent | Impact on Potency | Identified Eutomer | Reference |

|---|---|---|---|---|

| Conformational restriction | (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency | (S)-isomer | researchgate.net |

| Lipophilicity reduction and potency increase | (S)-3-hydroxypyrrolidine | 10-fold increase in activity | (S)-isomer | researchgate.net |

Computational Chemistry and Drug Design Applications for 5 Aminomethyl Pyridine 2 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking studies involving pyridine (B92270) carboxamide derivatives have been crucial in elucidating their binding mechanisms with various protein targets. These simulations predict how ligands like 5-(aminomethyl)pyridine-2-carboxamide fit within the binding pocket of a receptor and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the complex.

For instance, in studies of novel pyrazole-carboxamides as carbonic anhydrase inhibitors, docking analyses revealed that these compounds bind effectively within the active sites of hCA I and hCA II receptors. The simulations showed specific interactions that were considered better than those of the reference inhibitor, acetazolamide. nih.gov Similarly, docking studies of pyridine carboxamide derivatives as urease inhibitors have demonstrated that hydrogen bonding, π–π stacking, and van der Waals interactions are critical for the inhibition of the urease enzyme. mdpi.com The ability to predict these binding modes is essential for understanding the mechanism of action and for the rational design of more potent inhibitors. nih.govmdpi.com

| Compound Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyridine Carboxamide Derivatives | Urease | Hydrogen bonding, π–π interactions, van der Waals forces | mdpi.com |

| Pyrazole-Carboxamides | Carbonic Anhydrase (hCA I & II) | Favorable interactions surpassing reference inhibitor | nih.gov |

| Pyridopyrimidine Derivatives | Biotin Carboxylase | Salt bridges, hydrogen bonds | rjptonline.org |

Prediction of Target Affinity and Selectivity

Predicting the binding affinity of a drug candidate for its target is a primary goal in reducing the costs and duration of drug development. nih.gov Computational methods, including molecular docking, are employed to estimate this affinity, often expressed as a docking score or binding energy. These predictions help in ranking potential drug candidates before they are synthesized and tested experimentally.

For example, derivatives of pyridine carboxamide have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer pathways. nih.gov One such compound demonstrated excellent inhibitory activity against SHP2 with an IC50 value of 0.13 nM. nih.gov The prediction of affinity is not only about potency but also about selectivity—the ability of a compound to bind to its intended target with greater affinity than to other, unintended targets. Docking simulations can be performed against a panel of related proteins to predict the selectivity profile of a compound, which is a critical factor for avoiding off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govdergipark.org.tr

Development of Predictive Models for Biological Activity

QSAR models are developed using a "training set" of compounds for which the biological activity is known. nih.gov Statistical methods are then used to build a model that correlates molecular descriptors (numerical representations of chemical structure) with this activity. Once validated, these models can be used to predict the activity of new, untested compounds. nih.govdergipark.org.tr

In a study involving pyridine carboxamide derivatives as JNK inhibitors, several QSAR models were constructed. nih.govresearchgate.net The most robust model demonstrated a high correlation coefficient (R=0.930) and squared correlation coefficient (R²=0.865), indicating a strong fit of the model to the data. nih.govresearchgate.net Such predictive models are invaluable for screening large virtual libraries of compounds and prioritizing them for synthesis and further testing. nih.govresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| N | 15 | Number of compounds in the training set |

| R | 0.930 | Correlation coefficient |

| R² | 0.865 | Squared correlation coefficient (measure of fit) |

| R²_CV | 0.470 | "Leave-one-out" cross-validated R² |

| F | 11.533 | Fischer statistics (measure of model significance) |

| Q | 4.306 | Quality factor (measure of predictive power) |

Identification of Key Molecular Descriptors

A critical outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. dergipark.org.tr These descriptors can be related to various molecular properties, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and topological features. dergipark.org.trnih.gov

For the pyridine carboxamide-based JNK inhibitors, the QSAR study identified several key descriptors influencing the inhibitory activity (log IC50). These included:

Topological indices like the first-order Structural Information Content (SIC), first-order Complementary Information Content (CIC), and Wiener index (W). nih.gov

Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Dipole Moment. nih.govresearchgate.net

Identifying these key features provides valuable insights into the structure-activity relationships, guiding medicinal chemists in modifying the molecular structure to enhance potency. nih.gov For instance, understanding that a specific topological index is negatively correlated with activity might lead chemists to design molecules that reduce the value of that descriptor.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.